5-Amino-3-chloroisothiazole-4-carboxylic acid
Description
5-Amino-3-chloroisothiazole-4-carboxylic acid is a heterocyclic compound featuring an isothiazole backbone substituted with an amino group at position 5, a chlorine atom at position 3, and a carboxylic acid moiety at position 3. Its molecular formula is C₄H₃ClN₂O₂S, with a molecular weight of approximately 178.52 g/mol (calculated from constituent atomic weights). The compound’s CAS number is 1210646-94-8, and it is commercially available at 95% purity .
The synthesis of isothiazole derivatives often involves reactions with thiourea in acidic media, as demonstrated in the preparation of structurally related compounds like ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate (confirmed via X-ray crystallography) .
Properties
CAS No. |
1210646-94-8 |
|---|---|
Molecular Formula |
C4H3ClN2O2S |
Molecular Weight |
178.60 g/mol |
IUPAC Name |
5-amino-3-chloro-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-2-1(4(8)9)3(6)10-7-2/h6H2,(H,8,9) |
InChI Key |
HUSPUEYRNBVICC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SN=C1Cl)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Aminocyanacetamide Derivatives with Sulfur Sources
A prominent route involves cyclization of chlorinated aminocyanacetamide derivatives with carbon disulfide. While direct evidence for 5-amino-3-chloroisothiazole-4-carboxylic acid synthesis is limited, analogous methods for thiazoles suggest applicability:
-
Reaction : Aminocyanacetamide derivatives react with carbon disulfide under basic conditions (e.g., NaOH) to form isothiazole rings.
-
Key Step : Methylation of intermediate thiol derivatives (e.g., using dimethyl sulfate) followed by reduction (e.g., Raney nickel) yields target compounds.
-
Challenges : Direct removal of thiol groups from intermediates proved difficult, necessitating additional methylation steps.
Table 1: Cyclization Conditions for Isothiazole Synthesis
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aminocyanacetamide | CS₂, NaOH, 25–50°C | 95 | |
| Chlorinated derivatives | Dimethyl sulfate, NaOH | 79 (total) |
Nucleophilic Substitution and Hydrolysis
Halogen Exchange in 3,5-Dihaloisothiazole Derivatives
A viable pathway involves selective dehalogenation of 3,5-dihaloisothiazole-4-carbonitriles:
-
Synthesis of Precursor : 3-Chloro-5-bromo-isothiazole-4-carbonitrile is prepared via halogenation of isothiazole intermediates.
-
Amination : Reaction with ammonia or amines displaces bromine at C-5, yielding 5-amino-3-chloroisothiazole-4-carbonitrile.
-
Hydrolysis : Nitrile-to-carboxylic acid conversion via acidic (HCl/H₂O) or basic (NaOH) conditions.
Mechanistic Insight :
-
Step 2 : Nucleophilic displacement occurs preferentially at C-5 due to electronic and steric effects. Chlorine at C-3 remains intact.
-
Step 3 : Hydrolysis of nitriles to carboxylic acids is catalyzed by strong acids or bases, with yields dependent on reaction temperature and time.
Table 2: Nucleophilic Substitution and Hydrolysis
| Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Chloro-5-bromo-isothiazole-4-CN | NH₃, DMF, 80°C | 75–85 | |
| 5-Amino-3-chloroisothiazole-4-CN | HCl/H₂O, reflux | 60–70 |
Alternative Cyclization Methods
Conrad Limpach and Combes Reactions
These classical methods for pyridine synthesis were explored but yielded unintended products:
-
Conrad Limpach : 5-Amino-3-ethylisothiazole reacted with ethylacetoacetate, but failed to form isothiazolo[5,4-b]pyridines.
-
Combes Reaction : Acetylacetone reacted with 5-amino-3-ethylisothiazole, producing 5-acetyl-3,4-dimethylisothiazole instead.
Table 3: Unsuccessful Cyclization Attempts
| Reaction Type | Substrates | Outcome | Reference |
|---|---|---|---|
| Conrad Limpach | 5-Amino-3-ethylisothiazole | No pyridine formation | |
| Combes | 5-Amino-3-ethylisothiazole | 5-Acetyl-3,4-dimethylisothiazole |
Aryne Trapping and Diazotization
| Substrate | Reagents/Conditions | Products Observed | Reference |
|---|---|---|---|
| 4-Amino-3-methylisothiazole-5-COOH | Isoamyl nitrite, furan | Isothiazolyl-furan adducts |
Comparative Analysis of Methods
Efficiency and Scalability
Key Challenges :
-
Steric Hindrance : Chlorine at C-3 may impede electrophilic substitution.
-
Functional Group Stability : Nitrile hydrolysis requires careful control to avoid over-oxidation.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloroisothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like acetonitrile.
Major Products
Oxidation: Nitro derivatives of the isothiazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted isothiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 5-Amino-3-chloroisothiazole-4-carboxylic acid exhibits notable antimicrobial activity against various pathogens. This makes it a candidate for development as an antimicrobial agent in pharmaceuticals. Studies have shown its potential effectiveness against bacterial strains, suggesting its possible use in treating infections.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. The presence of the amino and carboxylic acid groups plays a crucial role in its interaction with biological targets, potentially modulating inflammatory pathways.
Agricultural Applications
This compound shows promise as a pesticide or herbicide due to its biological activity against certain agricultural pathogens. Its application in crop protection could help manage plant diseases effectively while minimizing environmental impact.
Interaction Studies
Preliminary studies have explored the binding affinity of this compound to specific enzymes involved in metabolic pathways. These interactions are crucial for understanding its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Amino-3-chloroisothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Amino-3-methylisothiazole-4-carboxylic acid
- Substituents : Methyl group at position 3 (vs. chlorine in the target compound).
- Molecular Formula : C₅H₆N₂O₂S .
- Physical Properties : Higher density (1.532 g/cm³) and boiling point (220.2°C) compared to the chlorinated analog, likely due to increased molecular weight (158.18 g/mol) and hydrophobic methyl group interactions .
3,5-Dichloroisothiazole-4-carbonitrile
4-Amino-3-(4-chlorophenyl)-5-isothiazolecarboxylic acid
- Substituents : 4-Chlorophenyl group at position 3.
- Molecular Formula : C₁₀H₇ClN₂O₂S.
- Molecular Weight : 254.69 g/mol, reflecting the bulky aryl substituent’s contribution to steric hindrance and reduced solubility .
Physicochemical and Commercial Properties
Key Observations :
- Carboxylic acid derivatives (e.g., 5-amino-3-chloro- and 5-amino-3-methyl-) exhibit higher aqueous solubility than carbonitrile or aryl-substituted analogs, aligning with their polar functional groups .
Biological Activity
5-Amino-3-chloroisothiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its properties, biological interactions, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a five-membered aromatic ring containing carbon, nitrogen, and sulfur. Its molecular formula is CHClNOS, with a molecular weight of 178.60 g/mol. The presence of amino, chloro, and carboxylic acid functional groups contributes to its reactivity and biological potential.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural characteristics allow it to interact with microbial enzymes or cellular components, potentially inhibiting their function. In particular, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. The amino and carboxylic acid groups are thought to play a critical role in modulating inflammatory pathways by interacting with specific enzymes involved in inflammation.
The biological activity of this compound is believed to stem from its ability to bind to biological receptors and enzymes. Preliminary studies suggest that it may inhibit certain metabolic pathways, which could lead to therapeutic applications in treating inflammatory diseases or infections .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid | CHClNOS | Different positioning of amino group |
| 5-Amino-2-methylthiazole-4-carboxylic acid | CHNOS | Contains a methyl group instead of chlorine |
| 5-Amino-2-chloropyridine-4-carboxylic acid | CHClNO | Pyridine ring structure instead of thiazole |
The structural arrangement of functional groups in this compound may impart distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:
- Antimicrobial Screening : A study evaluated several derivatives for their antibacterial activity against Staphylococcus aureus and other pathogens, demonstrating significant inhibition at varying concentrations.
- Enzyme Inhibition : Research has indicated that the compound can inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process. This suggests potential for developing anti-inflammatory drugs based on this compound's structure .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-amino-3-chloroisothiazole-4-carboxylic acid, and how can reaction parameters be optimized?
- Methodological Answer : A widely used approach involves refluxing precursor compounds (e.g., substituted thiazoles) with sodium acetate in acetic acid. Reaction time (3–5 hours) and molar ratios of reactants (e.g., 1:1.1 for aldehyde derivatives) are critical for yield optimization. Post-reaction, recrystallization from DMF/acetic acid mixtures enhances purity . Monitoring intermediates via TLC or HPLC is recommended to track reaction progression.
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : H and C NMR resolve structural features like the chlorine-substituted isothiazole ring and carboxylic proton environments. Deuterated DMSO is preferred for solubility .
- LC-MS : High-resolution LC-MS (e.g., Shimadzu LCMS-9030) confirms molecular ion peaks and detects impurities. Electrospray ionization (ESI) in negative mode is effective for carboxylic acid derivatives .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm, N-H bonds at ~3300 cm) .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer : Store desiccated at –20°C in amber vials to prevent hydrolysis of the carboxylic acid group and chlorine substitution. Avoid prolonged exposure to light or moisture, as these can degrade the isothiazole ring. Use argon or nitrogen atmospheres for long-term storage .
Advanced Research Questions
Q. How do substituents on the isothiazole ring (e.g., hydrazide derivatives) influence bioactivity, and how can their synthesis be systematically optimized?
- Methodological Answer : Substituting the hydrazide group at the 4-position enables tuning of pharmacokinetic properties. For example, introducing aryl substituents (e.g., 4-chlorophenyl) enhances lipophilicity and target binding. Optimize via parallel synthesis: vary substituents using Suzuki coupling or nucleophilic substitution, then screen via in vitro assays (e.g., enzyme inhibition). Computational docking (AutoDock Vina) predicts binding affinities pre-synthesis .
Q. What analytical strategies resolve contradictions in spectroscopic data across studies (e.g., NMR chemical shift variability)?
- Methodological Answer :
- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d vs. CDCl). Report solvent conditions explicitly .
- Tautomerism : The amino and carboxylic acid groups may exhibit tautomeric forms. Use 2D NMR (e.g., HSQC, COSY) to assign signals unambiguously .
- Instrument Calibration : Validate spectra with internal standards (e.g., TMS for NMR) to ensure reproducibility across labs .
Q. How does the chlorine atom at the 3-position affect the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chlorine enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura coupling (e.g., with boronic acids at the 4-carboxylic acid site). Kinetic studies (monitored via F NMR with fluorinated analogs) reveal that Cl substitution reduces activation energy by 15–20% compared to non-halogenated analogs. Use Pd(PPh) as a catalyst for efficient cross-coupling .
Q. What computational methods predict the stability of this compound under physiological conditions?
- Methodological Answer :
- MD Simulations : Run molecular dynamics (GROMACS) at 310 K and pH 7.4 to model degradation pathways (e.g., hydrolysis).
- DFT Calculations : Gaussian 09 at the B3LYP/6-31G* level calculates bond dissociation energies (BDEs) for the C-Cl bond, predicting susceptibility to nucleophilic attack .
- pKa Prediction : Tools like MarvinSketch estimate carboxylic acid pKa (~2.5), guiding formulation for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
